molecular formula C8H19N B2573086 (2S)-2,4-Dimethylhexan-1-amine CAS No. 2248214-35-7

(2S)-2,4-Dimethylhexan-1-amine

Cat. No.: B2573086
CAS No.: 2248214-35-7
M. Wt: 129.247
InChI Key: YKSSRNAGQDAYQH-MQWKRIRWSA-N
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Description

(2S)-2,4-Dimethylhexan-1-amine is an organic compound characterized by its chiral center at the second carbon atom. This compound is a member of the amine family, specifically a primary amine, due to the presence of an amino group (-NH2) attached to the first carbon atom of the hexane chain. The compound’s structure includes two methyl groups attached to the second and fourth carbon atoms, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dimethylhexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dimethylhexan-1-ol.

    Conversion to Amine: The alcohol is then converted to the corresponding amine through a series of reactions, including:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to facilitate the hydrogenation of the intermediate compounds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,4-Dimethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted amines, including N-alkylated or N-acylated derivatives.

Scientific Research Applications

(2S)-2,4-Dimethylhexan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2S)-2,4-Dimethylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:

    Binding to Receptors: The amine group can form hydrogen bonds or ionic interactions with receptor sites, leading to modulation of receptor activity.

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

    (2R)-2,4-Dimethylhexan-1-amine: The enantiomer of (2S)-2,4-Dimethylhexan-1-amine, differing in the spatial arrangement of atoms around the chiral center.

    2,4-Dimethylhexane: The parent hydrocarbon without the amino group.

    2,4-Dimethylhexan-2-amine: A structural isomer with the amino group attached to the second carbon atom.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and structural isomers

Properties

IUPAC Name

(2S)-2,4-dimethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSRNAGQDAYQH-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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